Diflucortolone

Dermatology Endocrinology Clinical Pharmacology

Sourcing Diflucortolone (CAS 2607-06-9) for topical formulation R&D? Our high-purity grade delivers clinically proven differentiation in onset and systemic safety. Evidence confirms significantly faster vasoconstrictor onset vs. betamethasone valerate/fluocinolone acetonide for acute flare relief, and efficacy equivalent to clobetasol propionate 0.05% but with significantly lower HPA axis suppression risk—ideal for prolonged therapy, large BSA applications, or optimized novel delivery systems. Guaranteed purity and compliant documentation. Request a competitive quote today.

Molecular Formula C22H28F2O4
Molecular Weight 394.5 g/mol
CAS No. 2607-06-9
Cat. No. B194688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflucortolone
CAS2607-06-9
Synonyms6a,9-difluoro-11b,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione;  Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-, (6a,11b,16a)-
Molecular FormulaC22H28F2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F
InChIInChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
InChIKeyOGPWIDANBSLJPC-RFPWEZLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.03 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Diflucortolone CAS 2607-06-9: A Potent Class III Topical Corticosteroid for Scientific Procurement


Diflucortolone (CAS 2607-06-9), typically used as its valerate ester prodrug diflucortolone valerate (DFV), is a synthetic, fluorinated glucocorticoid classified by the WHO ATC system as a potent (Class III) topical corticosteroid (D07AC06) [1]. It exerts anti-inflammatory, antipruritic, and immunosuppressive effects primarily through high-affinity binding to the glucocorticoid receptor, subsequent nuclear translocation, and modulation of gene transcription, leading to decreased production of pro-inflammatory cytokines and mediators [2]. It is indicated for the symptomatic treatment of various inflammatory and allergic dermatoses, including eczema, psoriasis, and neurodermatitis [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of Diflucortolone from Its Topical Corticosteroid Analogs


Within the crowded class of potent and super-potent topical corticosteroids, simple substitution based on potency class alone is scientifically and clinically unsound. Despite sharing a common mechanism, subtle but critical variations in chemical structure, specifically fluorination patterns and esterification, lead to significant and quantifiable differences in receptor binding kinetics, percutaneous absorption rates, vasoconstrictor onset, systemic bioavailability, and the resulting benefit-risk profile (including hypothalamic-pituitary-adrenal (HPA) axis suppression) [1]. These are not mere formulation nuances; they are intrinsic, compound-specific properties that translate directly into differential clinical performance and safety margins, as demonstrated in multiple head-to-head trials against key comparators such as clobetasol propionate, betamethasone valerate, and fluocinolone acetonide. Consequently, the selection of a specific corticosteroid like diflucortolone valerate must be guided by these precise, quantifiable differentiators rather than assumed class-level equivalence [2].

Quantitative Evidence Guide: Head-to-Head Performance of Diflucortolone Valerate Against Key Comparators


Superior Safety Margin: Reduced HPA Axis Suppression Compared to Clobetasol Propionate 0.05%

In a double-blind, randomized study of 20 hospitalized patients with severe psoriasis, topical application of diflucortolone valerate 0.3% ointment (10g daily for 7 days) caused only a slight, non-significant depression of mean plasma cortisol levels. In contrast, clobetasol propionate 0.05% ointment caused an immediate, persistent, and statistically significant depression of plasma cortisol (P<0.05) [1]. This provides quantitative evidence for a superior systemic safety profile for diflucortolone valerate despite its higher concentration (0.3% vs. 0.05%).

Dermatology Endocrinology Clinical Pharmacology

Equivalent Clinical Efficacy with a Superior Safety Profile: Comparative Efficacy vs. Clobetasol Propionate 0.05%

A large, multicenter, double-blind, half-side study of 354 patients with symmetrical dermatoses compared the efficacy of diflucortolone valerate 0.3% (Nerisone Forte) against clobetasol propionate 0.05% (Dermovate) [1]. The study found that 81% of patients showed marked improvement or healing with diflucortolone valerate 0.3%, compared to 84% with clobetasol propionate 0.05%. This difference was not statistically significant, establishing the two compounds as clinically equipotent in overall response.

Dermatology Psoriasis Eczema Clinical Trial

Faster Onset of Action: Vasoconstrictor Effect Compared to Betamethasone Valerate and Fluocinolone Acetonide

A study evaluating cutaneous vasoconstriction (blanching) as a surrogate marker for anti-inflammatory potency showed a significantly faster onset of action for diflucortolone valerate ointment compared to both fluocinolone acetonide and betamethasone valerate ointments in 20 patients with intact skin [1]. This indicates that diflucortolone valerate achieves pharmacologically relevant skin concentrations more rapidly.

Dermatopharmacology Vasoconstriction Assay Pharmacodynamics

Established Potency and Therapeutic Range: Relative Ranking in the Psoriasis Plaque Test

In the psoriasis plaque test, diflucortolone valerate was demonstrated to be equipotent with the super-potent steroids halcinonide, clobetasol-17-propionate, and desoximetasone, and significantly superior to other commonly used potent steroids including betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide [1]. This places it firmly within the upper echelon of topical corticosteroid potency.

Psoriasis Preclinical Model Potency Ranking

Optimized Application Scenarios for Diflucortolone Valerate in Research and Industrial Dermatology


Management of Severe, Extensive, or Chronic Dermatoses Requiring Long-Term High-Potency Therapy

Diflucortolone valerate 0.3% is indicated for severe, chronic, or extensive dermatoses such as psoriasis and lichenified eczema. The evidence from Section 3 demonstrates that it provides clinical efficacy equivalent to clobetasol propionate 0.05% [1] but with a significantly lower risk of suppressing the HPA axis [2]. This makes it the preferred high-potency option for scenarios requiring prolonged treatment, application to large body surface areas, or use in patient populations where systemic safety is paramount, such as those with impaired barrier function or potential for higher percutaneous absorption.

Rapid Symptom Control in Acute Inflammatory Flares

For acute flares of inflammatory conditions like eczema or contact dermatitis where rapid relief of symptoms (erythema, itching) is critical, diflucortolone valerate offers a distinct advantage. Evidence confirms a significantly faster onset of its vasoconstrictor effect compared to betamethasone valerate and fluocinolone acetonide [3]. This pharmacodynamic property suggests that patients may experience more immediate relief, which can improve treatment adherence and overall patient satisfaction during acute episodes, justifying its selection over slower-acting alternatives in these specific, time-sensitive clinical situations.

Topical Formulation Development: A Model Compound for Advanced Drug Delivery Systems

The established and well-characterized pharmacological profile of diflucortolone valerate, combined with its demonstrated differentiation in terms of onset of action and systemic safety, makes it an ideal candidate for formulation research. Specifically, its proven ability to achieve rapid skin penetration [3] while limiting systemic exposure [2] provides a strong scientific rationale for its use as a model drug in the development and optimization of novel topical delivery systems. Research into solid lipid nanoparticles (SLNs) [4] and nanostructured lipid carriers (NLCs) has already explored using DFV to enhance localized delivery and further minimize systemic absorption, a critical area of innovation for next-generation topical therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diflucortolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.